molecular formula C9H8BFO4 B14020121 3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid

3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid

Cat. No.: B14020121
M. Wt: 209.97 g/mol
InChI Key: MSHCTKCHGGEFJF-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, attached to a fluorinated benzoic acid moiety. The combination of boron and fluorine atoms imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid typically involves the formation of the dioxaborolane ring followed by its attachment to the fluorobenzoic acid. One common method involves the reaction of 5-fluorobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Potassium carbonate or sodium hydroxide to facilitate reactions.

Major Products Formed

    Biaryl Compounds: Formed through cross-coupling reactions.

    Boronic Acids: Formed through oxidation of the boronate ester.

Scientific Research Applications

3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3,2-Dioxaborolan-2-yl)-5-fluorobenzoic acid is unique due to the presence of both boron and fluorine atoms, which impart distinct chemical properties. The combination of these elements enhances the compound’s reactivity and stability, making it a versatile intermediate in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C9H8BFO4

Molecular Weight

209.97 g/mol

IUPAC Name

3-(1,3,2-dioxaborolan-2-yl)-5-fluorobenzoic acid

InChI

InChI=1S/C9H8BFO4/c11-8-4-6(9(12)13)3-7(5-8)10-14-1-2-15-10/h3-5H,1-2H2,(H,12,13)

InChI Key

MSHCTKCHGGEFJF-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC(=CC(=C2)F)C(=O)O

Origin of Product

United States

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